molecular formula C27H30N4O3 B2616999 N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326904-96-4

N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2616999
CAS No.: 1326904-96-4
M. Wt: 458.562
InChI Key: NZMYGYRMCNVVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-isopropylphenyl group at position 2 and a 4-oxo moiety. Pyrazolo-pyrazine derivatives are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects . The ethoxy and isopropyl substituents likely enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-34-25-8-6-5-7-22(25)18-28-26(32)13-14-30-15-16-31-24(27(30)33)17-23(29-31)21-11-9-20(10-12-21)19(2)3/h5-12,15-16,19,23-24,29H,4,13-14,17-18H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPPZGAPILFUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure: Pyrazolo[1,5-a]pyrazin
  • Substituents: Ethoxyphenyl and isopropylphenyl groups

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC22H26N4O2
Molecular Weight378.47 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
Melting PointNot specified in available literature

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to the one showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Screening

In a screening study, a related pyrazole compound demonstrated an IC50 value of 26 µM against A549 cells, indicating moderate potency. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways.

Antimicrobial Activity

Some studies have reported that pyrazole compounds exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have been tested against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values were determined to compare their effectiveness to conventional antibiotics .

Table 2: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA549 (Lung Cancer)26 µM
Anti-inflammatoryCOX-1/COX-2 InhibitionNot specified
AntimicrobialStaphylococcus aureusVaries
Candida albicansVaries

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: Inhibition of cell cycle progression at various checkpoints.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine/Pyrazine Cores

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): Core: Pyrazolo[3,4-d]pyrimidine with a chromen-4-one substituent. Key Differences: Incorporates a fluorinated chromenone system and an isopropylbenzamide group. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, suggesting greater crystallinity .
  • N-((2S)-2-({(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide (): Core: Oxazole-pyrimidine hybrid. Key Differences: Trifluoromethylphenyl and oxazolyl groups enhance metabolic stability but reduce solubility. Relevance: Demonstrates the impact of fluorinated substituents on pharmacokinetics .

Propanamide Derivatives with Heterocyclic Moieties

  • N′-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide (): Core: Pyrazolone ring with a hydrazide linkage. Key Differences: Hydrazide group instead of a propanamide chain; diethylamino substituent increases basicity. Activity: Hydrazides are often associated with antimicrobial and anticancer activity .
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Core: 1,3,4-Oxadiazole-thiazole hybrid. Key Differences: Sulfanyl and oxadiazole groups improve hydrogen-bonding capacity. Synthesis: Requires multi-step protocols involving CS₂/KOH reflux, contrasting with the target compound’s hypothetical route .

Pyrimidine/Thiophene Hybrids

  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): Core: Pyrimidine with thiophene and nitrophenoxy substituents. Key Differences: Nitro groups enhance electrophilicity but increase toxicity risks. Applications: Pyrimidine-thiophene hybrids are explored as kinase inhibitors .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazine 2-Isopropylphenyl, 2-ethoxyphenylmethyl ~480 (estimated) N/A High lipophilicity, moderate solubility
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone 589.1 175–178 High crystallinity, fluorinated
N-((2S)-...)propanamide () Oxazole-pyrimidine Trifluoromethylphenyl, oxazolyl ~600 (estimated) N/A Enhanced metabolic stability
N′-{(E)-[4-(Diethylamino)phenyl]methylidene}...propanehydrazide () Pyrazolone Diethylaminophenyl, hydrazide 306.3 N/A Basic, potential anticancer

Research Findings and Implications

  • Synthetic Challenges : The target compound’s pyrazolo-pyrazine core likely requires regioselective cyclization, similar to methods in and , but with optimized conditions for ethoxyphenylmethyl incorporation .
  • Biological Potential: Fluorinated analogues (–8) show improved target affinity, suggesting that halogenation of the target compound’s isopropylphenyl group could enhance activity .
  • Solubility Limitations : The 2-ethoxyphenyl group may reduce aqueous solubility compared to sulfanyl-oxadiazole derivatives (), necessitating formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.